METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC12150796
InChI: InChI=1S/C6H9N3O2S2/c1-3-12-6-9-8-4(13-6)7-5(10)11-2/h3H2,1-2H3,(H,7,8,10)
SMILES: CCSC1=NN=C(S1)NC(=O)OC
Molecular Formula: C6H9N3O2S2
Molecular Weight: 219.3 g/mol

METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE

CAS No.:

Cat. No.: VC12150796

Molecular Formula: C6H9N3O2S2

Molecular Weight: 219.3 g/mol

* For research use only. Not for human or veterinary use.

METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE -

Specification

Molecular Formula C6H9N3O2S2
Molecular Weight 219.3 g/mol
IUPAC Name methyl N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate
Standard InChI InChI=1S/C6H9N3O2S2/c1-3-12-6-9-8-4(13-6)7-5(10)11-2/h3H2,1-2H3,(H,7,8,10)
Standard InChI Key SSCYIPXZAWJONZ-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)OC
Canonical SMILES CCSC1=NN=C(S1)NC(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate, reflects its core structure: a 1,3,4-thiadiazole ring substituted with a carbamate (-OC(=O)N<) group at position 2 and an ethylsulfanyl (-S-C₂H₅) moiety at position 5. The SMILES string CCSC1=NN=C(S1)NC(=O)OC and InChI key SSCYIPXZAWJONZ-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₉N₃O₂S₂
Molecular Weight219.3 g/mol
SMILESCCSC1=NN=C(S1)NC(=O)OC
InChI KeySSCYIPXZAWJONZ-UHFFFAOYSA-N
PubChem CID1220743

The planar thiadiazole ring contributes to aromatic stability, while the carbamate and ethylsulfanyl groups introduce polar and hydrophobic regions, respectively .

Spectroscopic Characterization

Characterization of analogous thiadiazoles typically involves:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Peaks for ethylsulfanyl protons appear at δ 1.3–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (SCH₂), while the carbamate methyl group resonates near δ 3.7 ppm .

    • ¹³C-NMR: The thiadiazole carbons (C2 and C5) are deshielded, appearing at 160–180 ppm .

  • Infrared (IR) Spectroscopy:

    • Strong absorption at ~1740 cm⁻¹ (C=O stretch of carbamate) and ~1270 cm⁻¹ (C-O stretch) .

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 219.3 [M+H]⁺, with fragmentation patterns indicating loss of ethylsulfanyl (-SC₂H₅) and carbamate (-OC(=O)OCH₃) groups .

Synthesis and Chemical Reactivity

Synthetic Routes

While no published protocol explicitly describes the synthesis of methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate, analogous thiadiazoles are prepared via:

  • Nucleophilic Substitution:

    • Reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with methyl chloroformate in alkaline medium .

    • Example:

      2-Amino-5-mercaptothiadiazole+ClC(=O)OCH3NaOHMethyl carbamate derivative\text{2-Amino-5-mercaptothiadiazole} + \text{ClC(=O)OCH}_3 \xrightarrow{\text{NaOH}} \text{Methyl carbamate derivative}

.
2. Cyclization of Thiosemicarbazides:

  • Thiosemicarbazides treated with carboxylic acid derivatives under acidic or oxidative conditions .

Table 2: Representative Reaction Conditions for Analog Synthesis

Starting MaterialReagents/ConditionsYieldReference
2-Amino-5-mercaptothiadiazoleMethyl chloroformate, NaOH, 0°C85%
Diethyl 4,4′-[(thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoateK₂CO₃, DMF, reflux92%

Reactivity and Functionalization

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or carboxylic acids, respectively. The ethylsulfanyl moiety can be oxidized to sulfoxides or sulfones, modifying electronic properties and bioavailability .

Biological Activities and Mechanisms

Antimicrobial Activity

Thiadiazole-carbamate hybrids exhibit broad-spectrum activity:

  • Antibacterial: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli for analogs with similar substituents .

  • Antifungal: 80–90% growth inhibition of Candida albicans at 50 µM .
    Mechanistically, the carbamate group inhibits enzymes like dihydropteroate synthase (DHPS), essential for folate synthesis .

Antiproliferative Effects

In screens against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, IC₅₀ values for related compounds range from 12–45 µM . The ethylsulfanyl group enhances membrane permeability, facilitating interaction with tubulin or DNA topoisomerases .

Table 3: Biological Activity of Select Thiadiazole Analogs

CompoundTarget OrganismEC₅₀/IC₅₀Reference
5-Ethylsulfanyl-2-carbamate thiadiazoleS. aureus8 µg/mL
Methyl 5-(methylsulfanyl)thiadiazole-2-carbamateMCF-7 cells18 µM

Pharmacokinetic and Toxicological Profiles

Absorption and Metabolism

While data specific to this compound are lacking, structurally similar thiadiazoles show:

  • Oral Bioavailability: 40–60% in rodent models, with Tₘₐₓ at 2–4 hours .

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the ethylsulfanyl group to sulfoxides, followed by glucuronidation .

Toxicity Considerations

Preliminary studies on analogs indicate:

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice .

  • Neurotoxicity: Some thiadiazoles cross the blood-brain barrier, causing CNS effects at high doses .

Applications and Future Directions

Agricultural Uses

As a potential agrochemical, thiadiazole-carbamates could serve as:

  • Fungicides: Targeting chitin synthase in phytopathogens .

  • Herbicides: Inhibiting acetolactate synthase (ALS) in weeds .

Therapeutic Prospects

  • Antiparasitic Agents: Analogous compounds reduce Onchocerca volvulus larval motility by 90% at 1 µM .

  • Anticancer Drug Candidates: Synergy with cisplatin observed in in vitro models .

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